Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.343 . This compound is part of the aziridine family, which is characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure.
Vorbereitungsmethoden
The synthesis of Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- typically involves the reaction of a sulfonyl aziridine with a pyridine derivative. One common method includes the use of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Analyse Chemischer Reaktionen
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by the presence of electron-withdrawing groups such as sulfonyl.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Substitution: The aziridine ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can then interact with various molecular targets, including enzymes and receptors, to exert their effects . The presence of the sulfonyl and pyridinyl groups enhances the compound’s reactivity and specificity for certain molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- can be compared with other similar compounds such as:
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: This compound has a similar structure but with an ethenyl group instead of a pyridinyl group, which affects its reactivity and applications.
Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-:
The uniqueness of Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- lies in its combination of the sulfonyl and pyridinyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
796975-18-3 |
---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
2-[1-(4-methylphenyl)sulfonylaziridin-2-yl]pyridine |
InChI |
InChI=1S/C14H14N2O2S/c1-11-5-7-12(8-6-11)19(17,18)16-10-14(16)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3 |
InChI-Schlüssel |
IMXWEQIAXXZIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.